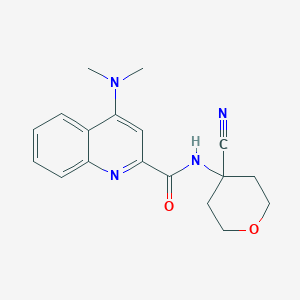

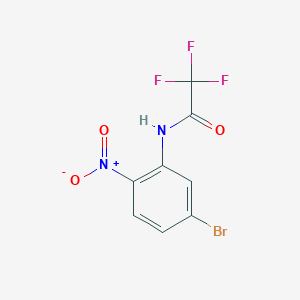

ethyl 2-(4-(7-(4-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related piperazine derivatives is described in the papers. For instance, Paper outlines a synthesis method for piperazine derivatives using a four-component cyclocondensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with a sulfate/yttria catalyst in ethanol. Although the target compound is not synthesized in this paper, the methodology could potentially be adapted for its synthesis.

Molecular Structure Analysis

Paper discusses the crystal structure of a compound with a piperazine ring, which is a common feature in the target compound. The piperazine ring in the discussed compound adopts a chair conformation, and the dihedral angles between the piperazine and benzene rings are provided. This information could be relevant when analyzing the molecular structure of the target compound, as the piperazine ring conformation could influence its overall geometry and properties.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the target compound. However, the synthesis and characterization of similar compounds suggest that the piperazine ring is a versatile moiety capable of engaging in various chemical reactions, particularly in the formation of derivatives through reactions with different acids and aldehydes, as seen in Paper .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound are not directly reported in the papers. However, the analysis of impurities in a related compound in Paper using liquid chromatography-mass spectrometry (LC-MS) indicates that similar analytical techniques could be employed to determine the physical and chemical properties of the target compound. The impurity profile analysis is crucial for understanding the purity and stability of the compound, which are important aspects of its physical and chemical properties.

Scientific Research Applications

Binding Affinity and Selectivity at D2-like Receptors The chemical structure of ethyl 2-(4-(7-(4-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate is characterized by the presence of pharmacophoric groups common to several antipsychotic agents. A study emphasized the role of arylalkyl substituents in enhancing the potency and selectivity of binding affinity at D2-like receptors. The composite structure of these compounds is crucial in determining their selectivity and potency, although the specific effects of arylalkyl moieties are challenging to predict (Sikazwe et al., 2009).

Therapeutic Potential in Neuropsychiatric Disorders Dopamine D2 receptors (D2Rs) are pivotal in the pathophysiology of several neuropsychiatric disorders. Antagonists and partial agonists of D2Rs are clinically significant in treating schizophrenia, Parkinson's disease, depression, and anxiety. A comprehensive review of recent advances in dopamine D2 receptor ligands underscores the therapeutic potential of these compounds in managing these disorders. The review also highlights the importance of specific pharmacophoric groups, like the arylalkyl substituents, in achieving high D2R affinity, emphasizing the role of this compound in this context (Jůza et al., 2022).

Understanding DNA Binding Mechanisms Hoechst 33258 and its analogues, including structures similar to this compound, are renowned for their strong binding to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. These compounds are instrumental in fluorescent DNA staining and serve as models to understand DNA sequence recognition and binding. The review by Issar and Kakkar (2013) delves into the details of this family of drugs, highlighting their uses and potential in rational drug design (Issar & Kakkar, 2013).

Mechanism of Action

Target of Action

The compound contains a piperazine moiety, which is a common feature in many bioactive molecules. Piperazine derivatives are known to interact with a variety of targets, including G protein-coupled receptors, ion channels, and enzymes . The specific target would depend on the other functional groups present in the molecule.

Mode of Action

The mode of action would depend on the specific target of the compound. For example, if the target is an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity. If the target is a receptor, the compound could act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .

Biochemical Pathways

The affected pathways would depend on the specific target and mode of action of the compound. For instance, if the compound targets a receptor involved in neurotransmission, it could affect neural signaling pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of a piperazine ring could influence its absorption and distribution . The compound’s metabolism could involve enzymatic transformations, and it could be excreted in the urine or feces.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. These effects could range from changes in cell signaling and gene expression to effects on cell growth and survival .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s activity could be affected by the pH of its environment, as this could influence its ionization state .

properties

IUPAC Name |

ethyl 2-[4-[7-[(4-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN6O4/c1-3-32-16(29)13-26-8-10-27(11-9-26)20-23-18-17(19(30)24-21(31)25(18)2)28(20)12-14-4-6-15(22)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,24,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCMZTKIHVWROE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)NC(=O)N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(3,4-dichlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide](/img/structure/B2508434.png)

![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2508435.png)

![(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2508440.png)

![{[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B2508445.png)

![2-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2508446.png)

![8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2508451.png)

![[(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+)](/img/no-structure.png)

![Methyl 4-(2-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2508454.png)